1-(4-(Carboxymethyl)phenyl)-1-chloropropan-2-one

Description

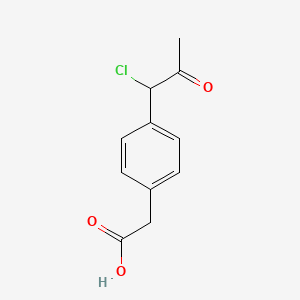

1-(4-(Carboxymethyl)phenyl)-1-chloropropan-2-one (CAS: 1804209-84-4) is a chlorinated ketone derivative featuring a carboxymethyl-substituted phenyl group. Its molecular formula is C₁₁H₁₁ClO₄, with a molecular weight of 242.66 g/mol and a purity specification of ≥98% .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

2-[4-(1-chloro-2-oxopropyl)phenyl]acetic acid |

InChI |

InChI=1S/C11H11ClO3/c1-7(13)11(12)9-4-2-8(3-5-9)6-10(14)15/h2-5,11H,6H2,1H3,(H,14,15) |

InChI Key |

GDRTUQXXTSTVHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Carboxymethyl)phenyl)-1-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(carboxymethyl)benzene with 1-chloropropan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Carboxymethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Substituted derivatives with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

1-(4-(Carboxymethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(Carboxymethyl)phenyl)-1-chloropropan-2-one depends on its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Core Structure

All compounds share a propanone backbone (CH₃-C(=O)-R), but substitutions vary significantly:

- This compound : The 4-carboxymethylphenyl group introduces a carboxylic acid moiety , enabling hydrogen bonding and ionic interactions. This contrasts with the benzoxazole hydrazones (e.g., compound from ), where aromatic heterocycles facilitate π-π stacking and intercalation with biomolecules like DNA.

Crystallographic and Spectroscopic Data

- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () was characterized via single-crystal X-ray diffraction (SHELX programs ), confirming a planar hydrazone moiety and dihedral angles influencing molecular packing.

- Benzoxazole derivatives () were validated using elemental analysis and spectral data (IR, NMR), highlighting tautomeric stability of the hydrazone group.

Mechanistic Insights

Biological Activity

1-(4-(Carboxymethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by its unique structure, which includes a phenyl ring with a carboxymethyl group and a chloropropanone moiety. This compound has gained attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C11H11ClO4

- Molecular Weight : 242.66 g/mol

- CAS Number : 1804209-84-4

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising therapeutic applications. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.

- Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

- Anticancer Properties : Early investigations have indicated that it could inhibit cancer cell proliferation, warranting further exploration in oncology.

The precise mechanisms of action are still under investigation, but initial findings suggest that this compound may interact with specific biological targets such as enzymes and receptors involved in key metabolic pathways. Interaction studies have focused on its binding affinity to various biological targets, which is crucial for identifying its therapeutic potential and safety profile.

Antimicrobial Activity

A study highlighted the compound's effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Salmonella typhi . This suggests that the compound could serve as a potential alternative treatment for enteric fever.

Anti-inflammatory Studies

In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in managing chronic inflammatory conditions .

Anticancer Research

Research has indicated that this compound may induce apoptosis in cancer cell lines. A notable study reported that the compound reduced cell viability by over 50% in certain cancerous cells within 48 hours of treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H11ClO4 | Contains both carboxylic acid and chloropropanone functionalities |

| 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one | C11H11ClO4 | Similar structure but with different substitution patterns |

| 1-(2-(Hydroxymethyl)phenyl)ethanone | C9H10O2 | Lacks chlorine substituent; simpler structure |

The comparison reveals that while these compounds share certain structural motifs, their unique substituents significantly influence their chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.